![molecular formula C9H17N5O2S B2826778 2-[(5-甲基-1H-1,2,4-三唑-3-基)硫代基]乙酸;哌嗪 CAS No. 2138425-36-0](/img/no-structure.png)
2-[(5-甲基-1H-1,2,4-三唑-3-基)硫代基]乙酸;哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The 1,2,4-triazole ring is often used in pharmaceuticals due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This method involves an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学研究应用
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its diverse biological activities. Researchers have synthesized numerous compounds containing this motif and evaluated their potential as therapeutic agents. For instance, anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics such as cefatrizine, and anticancer drugs like carboxyamidotriazole all feature a 1,2,3-triazole core . Investigating the pharmacological properties of our compound could reveal novel drug candidates.
Organic Synthesis and Click Chemistry
The 1,2,3-triazole synthesis methods fall into several categories, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. The click chemistry approach, particularly the copper-catalyzed [3+2] cycloaddition, has been widely used to construct 1,2,3-triazoles. Our compound’s synthetic route could contribute to the development of efficient click reactions .
Polymer Chemistry and Materials Science
1,2,3-Triazoles exhibit high chemical stability, aromatic character, and hydrogen bonding ability. These features make them suitable for polymerization and material design. Researchers have incorporated 1,2,3-triazole units into polymers to enhance their properties, such as mechanical strength, thermal stability, and solubility. Investigating our compound’s compatibility with polymer matrices could lead to novel materials .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,3-Triazoles can act as binding sites for metal ions, organic molecules, or other functional groups. Our compound’s piperazine moiety could participate in host-guest interactions, forming inclusion complexes or coordination assemblies. Studying its supramolecular behavior may reveal unique recognition properties .
Bioconjugation and Fluorescent Imaging
Functionalized 1,2,3-triazoles serve as versatile handles for bioconjugation. Researchers have linked them to biomolecules (e.g., proteins, peptides, DNA) for targeted drug delivery, imaging, or diagnostics. Our compound’s sulfanyl group could facilitate bioconjugation strategies, enabling specific interactions with biological targets. Additionally, fluorescently labeled derivatives could be useful for cellular imaging .
Biological Activity and Cellular Effects
Detailed biological studies are essential to understand our compound’s effects. Techniques like acridine orange/ethidium bromide staining, DAPI staining, and annexin V-FITC/propidium iodide assays can assess its impact on cell viability, apoptosis, and proliferation. Investigating its cytotoxicity and mechanism of action in specific cell lines (e.g., BT-474 cells) would provide valuable insights .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They have been tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been studied for their ability to form complexes with metals . These complexes can influence the coordination behavior of the ligand, leading to both complexes with bridging ligands and chelates .
Biochemical Pathways
Similar compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may interfere with cellular proliferation pathways.
Result of Action
Similar compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may induce apoptosis or inhibit cell proliferation.
Action Environment
It’s worth noting that the coordination chemistry of similar compounds has been a target of intensive research , suggesting that factors such as pH, temperature, and the presence of other compounds could potentially influence their action.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid followed by reaction with piperazine.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-thiol", "Chloroacetic acid", "Piperazine" ], "Reaction": [ "Step 1: 5-methyl-1H-1,2,4-triazole-3-thiol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.", "Step 2: The resulting product from step 1 is then reacted with piperazine in the presence of a base such as sodium hydroxide to form the final product, 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine." ] } | |
CAS 编号 |
2138425-36-0 |
产品名称 |
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine |
分子式 |
C9H17N5O2S |
分子量 |
259.33 |
IUPAC 名称 |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine |
InChI |
InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2 |
InChI 键 |
GCIVCBYDWWCNTD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)O.C1CNCCN1 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)
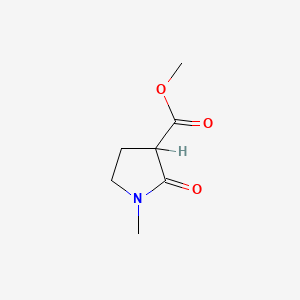
![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)
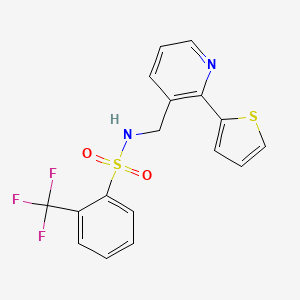
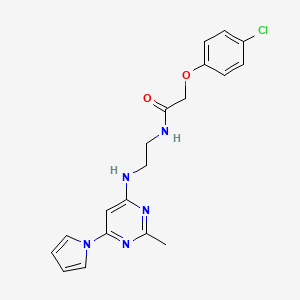
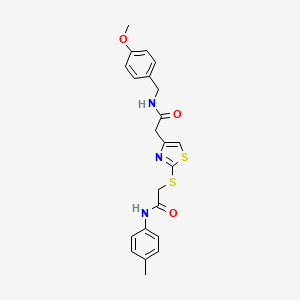

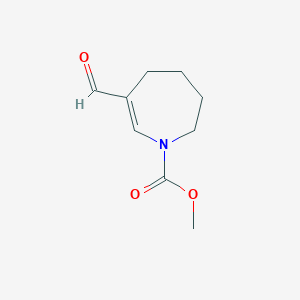
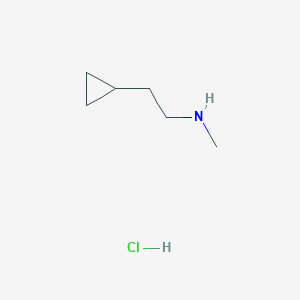
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)